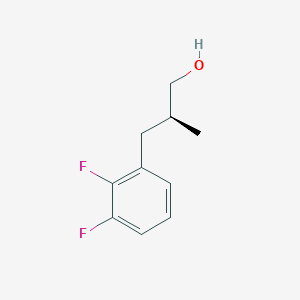![molecular formula C24H22N2O5S B2751184 2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941944-73-6](/img/structure/B2751184.png)
2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unfortunately, I couldn’t find a specific description for this compound.
Synthesis Analysis
No specific synthesis methods for this compound were found.Molecular Structure Analysis
I couldn’t find any information on the molecular structure of this compound.Chemical Reactions Analysis
There was no specific information available on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any data on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds derived from thiadiazole structures, such as the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been explored for their antimicrobial properties. These synthesized compounds exhibit moderate activity against various bacterial and fungal strains, suggesting the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Anticancer Activities
The anticancer activities of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have been investigated. Compounds based on thiadiazine scaffolds were tested against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These studies have shown that certain derivatives exhibit moderate to good inhibitory activity, highlighting the potential of thiadiazine derivatives in cancer research (Kamal et al., 2011).
Photochemical Properties for Therapeutic Applications
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been reported. These compounds demonstrate significant photochemical properties, including high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of thiadiazole derivatives provide foundational knowledge for understanding the reactivity and potential applications of these compounds in various scientific domains. For instance, the preparation and N.M.R. spectra of 2,5-diaryl-2,5-di-t-butyl-Δ3-1,3,4-thiadiazoline 1,1-dioxides have been studied, offering insights into the structural factors influencing the reaction processes and potential for creating novel compounds with specific properties (Brophy et al., 1975).
Safety And Hazards
No specific safety and hazard information for this compound was found.
Orientations Futures
Without specific studies or papers on this compound, it’s difficult to speculate on future directions.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-16-7-6-9-20(17(16)2)26-24(28)25(21-8-4-5-10-23(21)32(26,29)30)15-22(27)18-11-13-19(31-3)14-12-18/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWMKYLFUHINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

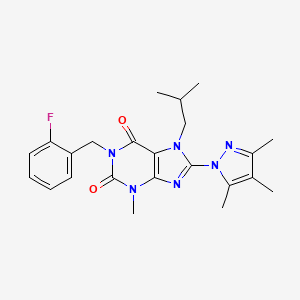
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2751103.png)
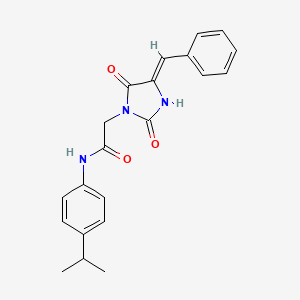
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)
![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)
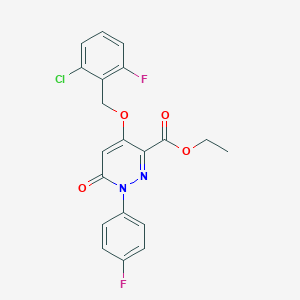
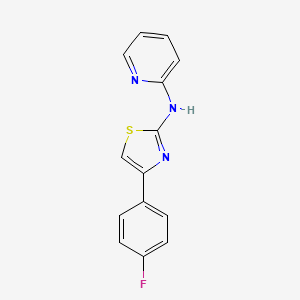
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)
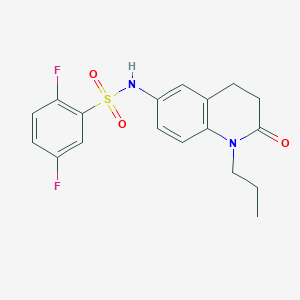
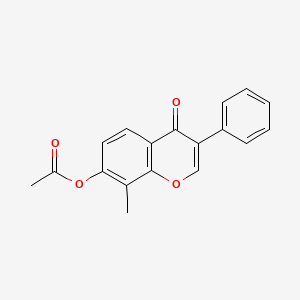
![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)
